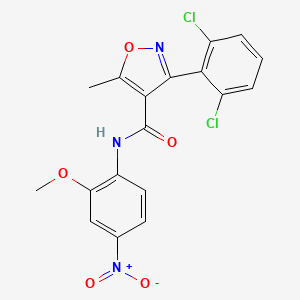
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as AHN-1055, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. AHN-1055 belongs to the class of tetrahydroisoquinoline compounds, which are known to have a variety of biological activities.
Mechanism of Action
AHN-1055 acts as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to this receptor, AHN-1055 can modulate the release of dopamine, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that AHN-1055 can increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive and motor functions. AHN-1055 has also been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
AHN-1055 has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its neuroprotective effects. However, its potential toxicity and limited solubility in water can pose challenges for researchers.
Future Directions
There are several future directions for research on AHN-1055. One area of interest is its potential use in the treatment of addiction, as dopamine is involved in the reward pathway of the brain. Another area of research is the development of more potent and selective derivatives of AHN-1055 that could have improved therapeutic efficacy and fewer side effects. Additionally, more studies are needed to fully understand the mechanisms underlying the neuroprotective effects of AHN-1055 and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
AHN-1055 can be synthesized using a multistep process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical reactions to produce AHN-1055.
Scientific Research Applications
AHN-1055 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders. AHN-1055 has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-9-8-13-10-18(24-4)19(25-5)12-15(13)20(21)16-11-14(22-2)6-7-17(16)23-3/h6-7,10-12,20H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHYLNLGLZKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C=CC(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
![3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5135562.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)

![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)




![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)
